![molecular formula C32H34F3N5O4 B611385 3-(6,7-二甲氧基喹唑啉-4-氧基)-N-(4-((4-乙基哌嗪-1-基)甲基)-3-(三氟甲基)苯基)-4-甲基苯甲酰胺 CAS No. 1315330-17-6](/img/structure/B611385.png)
3-(6,7-二甲氧基喹唑啉-4-氧基)-N-(4-((4-乙基哌嗪-1-基)甲基)-3-(三氟甲基)苯基)-4-甲基苯甲酰胺
描述
TL02-59 is a novel potent and selective inhibitor of the myeloid Src-family kinase Fgr, suppressing AML cell growth in vitro and in vivo.
科学研究应用
Inhibition of Non-Receptor Tyrosine Kinases
TL02-59 is a multi-targeted tyrosine kinase inhibitor based on an N-phenylbenzamide scaffold . It has been found to potently suppress Acute Myelogenous Leukemia (AML) cell growth in vitro and in vivo . The compound has a relatively narrow overall specificity profile, with only 23 potential targets out of 456 kinases .
2. Treatment of Acute Myelogenous Leukemia (AML) TL02-59 has shown remarkable potency against AML. It inhibited the proliferation of MV4-11 cells with an IC50 value of 780 pM . It also displayed potency against MOLM-14 cells . The compound had no effect on THP-1 cell growth up to 1 µM, suggesting its potential for selective treatment .
Inhibition of Src-family Kinases
TL02-59 has been found to inhibit the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibited Fes, Syk, Hck, and both forms of Flt3 in vitro .
4. Growth Suppression in Primary AML Bone Marrow Samples In addition to its effects on AML cell lines, TL02-59 has also been found to induce growth arrest in primary AML bone marrow samples .
Inhibition of Fgr Autophosphorylation
TL02-59 selectively inhibits Fgr autophosphorylation in myeloid cells . This could have implications for the regulation of cellular processes such as cell growth and differentiation.
Potential for Oral Administration
TL02-59 has been found to have a half-life of 6.5 hours when administered orally . This suggests that it could be developed into an orally active treatment for conditions such as AML .
作用机制
Target of Action
The primary targets of TL02-59 are the myeloid Src-family kinases, including Fgr, Lyn, and Hck . These kinases are expressed in myeloid cells and have been associated with acute myelogenous leukemia (AML) .
Mode of Action
TL02-59 interacts with its targets by inhibiting their kinase activity. It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .
Biochemical Pathways
TL02-59 affects several biochemical pathways. It has been found to inhibit the growth and induce apoptosis of AML cell lines expressing its target kinases . It also reduces the release of pro-fibrotic chemokines from the lungs of mice with radiation-induced pulmonary fibrosis (RIPF), likely through the activation of both NF-κB and ERK1/2 pathways in thalamic microglia .
Result of Action
The molecular and cellular effects of TL02-59’s action include the inhibition of cell growth and induction of apoptosis in AML cell lines . In a mouse model of AML, TL02-59 was able to eliminate leukemic cells from the spleen and peripheral blood, and significantly reduce bone marrow engraftment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TL02-59. For example, in the context of RIPF, TL02-59 reduces the release of pro-fibrotic chemokines from the lungs . .
属性
IUPAC Name |
3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWQBGAKJESFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-Dimethoxyquinazolin-4-yloxy)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes TL02-59 a promising candidate for AML treatment compared to previous FLT3 inhibitors?
A1: TL02-59 demonstrates potent anti-AML activity by simultaneously inhibiting multiple tyrosine kinases crucial for AML cell survival and proliferation. [3] Unlike earlier FLT3 inhibitors that primarily target FLT3, TL02-59 also inhibits downstream kinases like SYK, FES, and myeloid Src-family kinases (HCK, LYN, FGR). [3] This multi-targeted approach aims to enhance efficacy and potentially mitigate acquired resistance, addressing limitations observed with previous FLT3 inhibitors. [3]
Q2: Can you elaborate on the role of Fgr in TL02-59's efficacy against AML, particularly in the context of Flt3 wild-type cases?
A2: Research suggests that TL02-59's potent inhibition of the myeloid Src-family kinase Fgr is key to its anti-AML activity, even in cases where Flt3 mutations are absent. [4] Notably, a strong correlation was observed between TL02-59 sensitivity and the expression levels of Fgr (as well as Hck and Lyn) in primary AML bone marrow samples, regardless of Flt3 mutational status. [4] This finding highlights Fgr as a potential therapeutic target in AML, particularly for patients with wild-type Flt3 who may not benefit from traditional FLT3 inhibitors.
Q3: Besides its anti-AML activity, has TL02-59 shown potential in other areas of research?
A3: Yes, beyond its promising anti-cancer properties, TL02-59 has also demonstrated potential in preclinical models of pulmonary fibrosis. [5, 6] Specifically, research indicates that TL02-59's inhibition of Fgr can prevent the recruitment of bone marrow-derived monocytes/macrophages to the lungs, a key event in the development of radiation-induced pulmonary fibrosis. [5] This finding suggests potential applications for TL02-59 in treating fibrotic diseases, although further investigation is needed.
Q4: What are the next steps in the research and development of TL02-59 as a potential therapeutic?
A4: While preclinical studies on TL02-59 have yielded promising results, several crucial steps remain:
- : Weir et al. (2015). Multi-targeted tyrosine kinase inhibitors potently suppress FLT3-ITD+ AML cell growth.
- : Weir et al. (2014). Dual inhibition of Flt3 and Fes tyrosine kinases potently blocks proliferation of AML cells expressing an active Flt3 mutant.
- : SIMULTANEOUS INHIBITION OF DRIVER AND EFFECTOR KINASES PROMOTES POTENT GROWTH ARREST OF AML CELLS IN VITRO AND IN VIVO (Conference abstract)
- : Weir et al. (2017). Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo.
- : Datta et al. (2019). Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages.
- : Inhibition of tyrosine kinase Fgr prevents radiation-induced pulmonary fibrosis (RIPF) (Conference Abstract)
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。